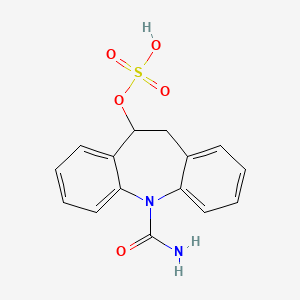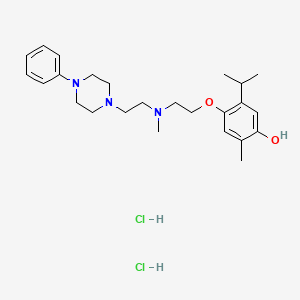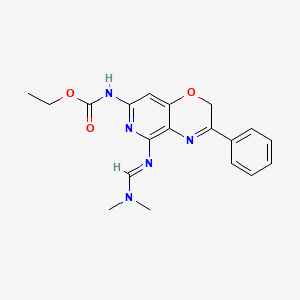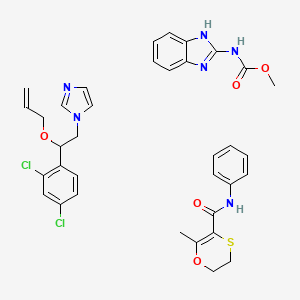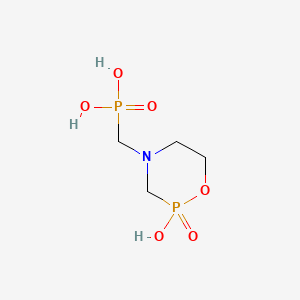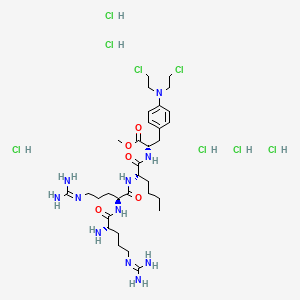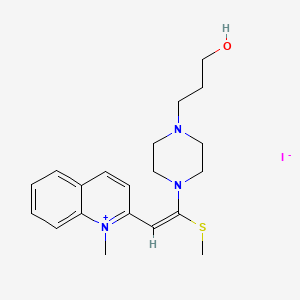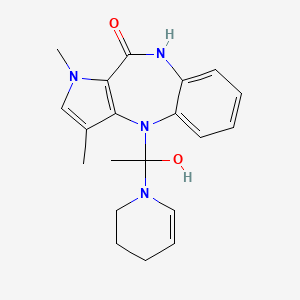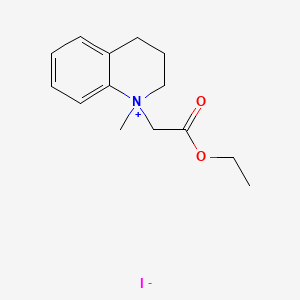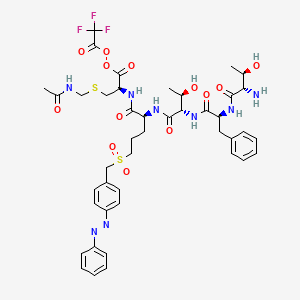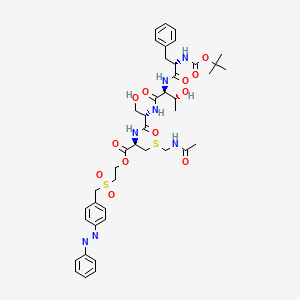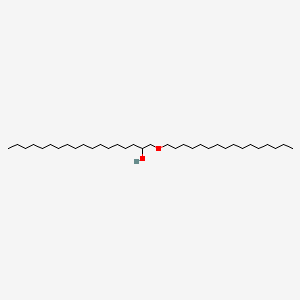
Hydroxystearyl cetyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Hydroxystearyl cetyl ether can be synthesized through various methods, including the Williamson ether synthesis, the Mitsunobu reaction, and bimolecular dehydration . Industrial production typically involves the etherification of hydroxystearyl alcohol with cetyl alcohol under controlled conditions . The reaction is catalyzed by acids or bases, and the product is purified through distillation or crystallization .
Analyse Chemischer Reaktionen
Hydroxystearyl cetyl ether undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to the original alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ether group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Hydroxystearyl cetyl ether has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of hydroxystearyl cetyl ether involves its ability to reduce surface tension and form micelles, which helps in the emulsification and stabilization of various formulations . It interacts with both hydrophilic and hydrophobic molecules, allowing it to effectively disperse and solubilize different compounds .
Vergleich Mit ähnlichen Verbindungen
Hydroxystearyl cetyl ether is unique due to its specific combination of hydroxystearyl and cetyl alcohols, which provides it with superior emulsifying and lubricating properties . Similar compounds include:
Cetyl alcohol: Used as an emollient and thickening agent in cosmetics.
Stearyl alcohol: Another fatty alcohol used in personal care products for its moisturizing properties.
These compounds share similar applications but differ in their molecular structures and specific properties, making this compound particularly effective in certain formulations.
Eigenschaften
CAS-Nummer |
78509-74-7 |
|---|---|
Molekularformel |
C34H70O2 |
Molekulargewicht |
510.9 g/mol |
IUPAC-Name |
1-hexadecoxyoctadecan-2-ol |
InChI |
InChI=1S/C34H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34(35)33-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33H2,1-2H3 |
InChI-Schlüssel |
DGCGMZBRNYIXRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(COCCCCCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



